Metolachlor ESA sodium salt

Description

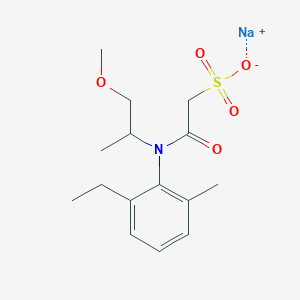

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-[2-ethyl-N-(1-methoxypropan-2-yl)-6-methylanilino]-2-oxoethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO5S.Na/c1-5-13-8-6-7-11(2)15(13)16(12(3)9-21-4)14(17)10-22(18,19)20;/h6-8,12H,5,9-10H2,1-4H3,(H,18,19,20);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVQVPBMXHBOZJW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1N(C(C)COC)C(=O)CS(=O)(=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22NNaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5051787 | |

| Record name | Metolachlor ESA sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947601-85-6 | |

| Record name | CGA-354743 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0947601856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metolachlor ESA sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metolachlor ESA sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CGA-354743 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PK1UG33BNO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Metolachlor ESA Sodium Salt: Structure, Properties, and Analysis

This guide provides a comprehensive technical overview of Metolachlor ESA sodium salt, a significant metabolite of the widely used herbicide Metolachlor. Designed for researchers, scientists, and professionals in drug development and environmental science, this document delves into the core chemical characteristics, physicochemical properties, and analytical methodologies pertinent to this compound. Our focus is on delivering field-proven insights and robust data to support advanced research and analytical applications.

Introduction: The Significance of a Key Metabolite

Metolachlor, a member of the chloroacetanilide class of herbicides, is extensively used in agriculture to control a variety of grasses and broadleaf weeds in crops such as corn, soybeans, and sorghum.[1][2] Upon its introduction into the environment, Metolachlor undergoes transformation, leading to the formation of several metabolites. Among these, the ethane sulfonic acid (ESA) derivative is of particular interest due to its increased polarity and potential for greater mobility in soil and water systems.[3] This guide focuses on the sodium salt form of Metolachlor ESA, a common state for this metabolite in various matrices. Understanding its chemical identity and behavior is crucial for accurate environmental monitoring, toxicological assessment, and the development of effective remediation strategies.

Chemical Structure and Identity

A precise understanding of the molecular architecture is fundamental to comprehending the interactions and properties of Metolachlor ESA sodium salt.

Molecular Structure

The chemical structure of Metolachlor ESA sodium salt is characterized by a substituted aniline core, an N-acyl group, and a charged ethane sulfonate moiety. The sodium ion acts as the counter-ion to the negatively charged sulfonate group.

Below is a two-dimensional representation of the chemical structure.

Caption: 2D Chemical Structure of Metolachlor ESA Sodium Salt.

Chemical Identifiers

For unambiguous identification, the following chemical identifiers are provided:

| Identifier | Value | Source |

| IUPAC Name | sodium 2-[2-ethyl-N-(1-methoxypropan-2-yl)-6-methylanilino]-2-oxoethanesulfonate | [4][5] |

| CAS Number | 947601-85-6 | [6][7] |

| Chemical Formula | C₁₅H₂₂NNaO₅S | [1][6][7] |

| Molecular Weight | 351.39 g/mol | [1][6] |

| InChI | InChI=1S/C15H23NO5S.Na/c1-5-13-8-6-7-11(2)15(13)16(12(3)9-21-4)14(17)10-22(18,19)20;/h6-8,12H,5,9-10H2,1-4H3,(H,18,19,20);/q;+1/p-1 | [1][4][8] |

| InChIKey | MVQVPBMXHBOZJW-UHFFFAOYSA-M | [1][8] |

| SMILES | CCC1=CC=CC(=C1N(C(C)COC)C(=O)CS(=O)(=O)[O-])C.[Na+] | [6] |

| Synonyms | CGA 354743, Metolachlor ethane sulfonic acid (ESA) sodium salt, 2-[(2-Ethyl-6-methylphenyl)(2-methoxy-1-methylethyl)-amino]2-oxo-ethanesulfonic acid sodium salt | [1][4][7] |

Physicochemical Properties

The physicochemical properties of Metolachlor ESA sodium salt dictate its environmental fate, bioavailability, and analytical behavior. The introduction of the sulfonic acid group significantly increases its polarity compared to the parent compound, Metolachlor.

| Property | Value | Remarks | Source |

| Physical State | White solid | --- | [1] |

| Water Solubility | Completely soluble | The ionic nature of the sodium salt and the polarity of the sulfonate group contribute to high water solubility. | [9] |

| log P (Octanol-Water Partition Coefficient) | -0.54 at 25 °C | This negative value indicates a high preference for the aqueous phase over the lipid phase, highlighting its hydrophilic nature. | [9] |

| Surface Tension | 29.0 mN/m at 20.0 °C | --- | [9] |

| Flash Point | 110 °C | --- | [6] |

Analytical Methodology: A Validated Approach

The detection and quantification of Metolachlor ESA sodium salt in environmental matrices, particularly water, are critical for regulatory and research purposes. The established and validated method for this analysis is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers the required sensitivity and selectivity for trace-level analysis.

Experimental Workflow: From Sample to Data

The following diagram outlines the typical workflow for the analysis of Metolachlor ESA sodium salt in water samples.

Caption: Workflow for the analysis of Metolachlor ESA in water.

Detailed Step-by-Step Protocol

This protocol is based on established methods for the analysis of Metolachlor and its metabolites in well water.[10]

Objective: To quantify the concentration of Metolachlor ESA sodium salt in a water sample.

Materials:

-

Oasis HLB Solid Phase Extraction (SPE) cartridges (0.2 g)

-

Methanol (nanograde or equivalent)

-

Water (MS grade)

-

Metolachlor ESA sodium salt analytical standard

-

Solid Phase Extraction Vacuum Manifold

-

Nitrogen Evaporator

-

Liquid Chromatography system with autosampler and column oven

-

Tandem Mass Spectrometer (MS/MS)

Procedure:

-

Sample Preparation:

-

Measure a 50 mL aliquot of the well water sample.

-

-

Solid Phase Extraction (SPE):

-

Condition an Oasis HLB SPE cartridge according to the manufacturer's instructions.

-

Pass the 50 mL water sample through the conditioned SPE cartridge.

-

Rinse the cartridge with a small volume of MS-grade water to remove any interfering substances.

-

-

Elution:

-

Elute the retained analytes from the SPE cartridge using methanol.

-

-

Concentration and Reconstitution:

-

Evaporate the methanol eluate to approximately 0.4 mL at 45 °C under a gentle stream of nitrogen.

-

Adjust the final volume of the extract to 0.5 mL with MS-grade water.

-

Add 0.5 mL of methanol to bring the final extract volume to 1.0 mL. This results in a final solvent composition of 1:1 methanol:water.

-

-

LC-MS/MS Analysis:

-

Transfer the final extract to an autosampler vial.

-

Inject the sample into the LC-MS/MS system.

-

Perform the analysis using an appropriate chromatographic method and MS/MS parameters for the detection and quantification of Metolachlor ESA.

-

Justification of Methodological Choices:

-

Solid Phase Extraction (SPE) with Oasis HLB: The Oasis HLB sorbent is a hydrophilic-lipophilic balanced polymer, which provides excellent retention for a wide range of compounds, including polar metabolites like Metolachlor ESA. This step is crucial for concentrating the analyte from a large sample volume and for sample clean-up, which reduces matrix effects in the MS analysis.

-

LC-MS/MS Detection: This is the gold standard for trace quantitative analysis of organic contaminants in complex matrices. The liquid chromatography step separates the analyte from other components in the sample extract, while the tandem mass spectrometry provides highly selective and sensitive detection based on the specific mass-to-charge ratio of the parent ion and its fragments. This ensures reliable identification and accurate quantification even at low concentrations.

Conclusion

This technical guide has provided a detailed examination of Metolachlor ESA sodium salt, encompassing its chemical structure, physicochemical properties, and a robust analytical methodology for its determination. The information presented herein is intended to serve as a valuable resource for scientists and researchers engaged in environmental monitoring, agricultural science, and related fields. A thorough understanding of this key metabolite is essential for a comprehensive assessment of the environmental impact of Metolachlor-based herbicides.

References

-

Metolachlor ethanesulfonic acid | C15H23NO5S | CID 6426849 - PubChem - NIH. [Link]

-

Metolachlor ESA sodium salt Solution (Solvent: Acetonitrile) | 1X1ML - HPC Standards. [Link]

-

Cga-354743 | C15H22NNaO5S | CID 23676739 - PubChem - NIH. [Link]

-

Analysis of S-Metolachlor, Metolachlor ESA, and Metolachlor OXA in Well Water - California Department of Pesticide Regulation. [Link]

-

Metolachlor ESA OXA and Drinking Water - Minnesota Department of Health. [Link]ance/gw/metolachloresaoxa.pdf)

Sources

- 1. Metolachlor ESA Sodium Salt | CymitQuimica [cymitquimica.com]

- 2. health.state.mn.us [health.state.mn.us]

- 3. CAS 171118-09-5: Metolachlor ESA | CymitQuimica [cymitquimica.com]

- 4. Metolachlor-ethane sulfonic acid (ESA) sodium [lgcstandards.com]

- 5. Cga-354743 | C15H22NNaO5S | CID 23676739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. biosynth.com [biosynth.com]

- 7. scbt.com [scbt.com]

- 8. 异丙甲草胺 乙磺酸钠盐 钠盐 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.cn]

- 9. hpc-standards.com [hpc-standards.com]

- 10. cdpr.ca.gov [cdpr.ca.gov]

An In-depth Technical Guide to Metolachlor ESA Sodium Salt (CAS No. 947601-85-6)

This guide provides a comprehensive technical overview of Metolachlor ESA sodium salt, a significant environmental transformation product of the widely used herbicide, metolachlor. Tailored for researchers, environmental scientists, and professionals in drug and chemical development, this document delves into the compound's physicochemical properties, analytical methodologies, environmental fate, and toxicological profile, offering field-proven insights and practical guidance.

Introduction and Significance

Metolachlor ESA sodium salt (CAS No. 947601-85-6) is the sodium salt of Metolachlor ethanesulfonic acid (ESA). It is a major metabolite of the chloroacetanilide herbicide metolachlor, which is extensively used in agriculture to control broadleaf weeds and grasses in crops such as corn, soybeans, and sorghum.[1] The formation of Metolachlor ESA occurs in the environment through the degradation of the parent metolachlor molecule.[2] Due to its high mobility and persistence, Metolachlor ESA is frequently detected in surface water and groundwater, often at concentrations higher than the parent compound.[1][3][4] This prevalence necessitates a thorough understanding of its properties and behavior for accurate environmental risk assessment and water quality management.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of Metolachlor ESA sodium salt is fundamental to predicting its environmental transport and fate. These properties govern its solubility in water, potential for bioaccumulation, and interaction with soil and sediment.

| Property | Value | Source |

| CAS Number | 947601-85-6 | [5][6] |

| Molecular Formula | C₁₅H₂₂NNaO₅S | [6][7] |

| Molecular Weight | 351.39 g/mol | [5][6] |

| Synonyms | 2-[(2-Ethyl-6-methylphenyl)(2-methoxy-1-methylethyl)-amino]2-oxo-ethanesulfonic acid sodium salt; CGA 354743 | [5][8][9] |

| Appearance | White solid | [8] |

Environmental Fate and Transport

The environmental behavior of Metolachlor ESA is characterized by its high water solubility and persistence, leading to its widespread detection in aquatic environments.

Formation from Metolachlor

Metolachlor ESA is formed in the soil and aquatic environments through the microbial degradation of metolachlor. The primary transformation pathway involves the substitution of the chlorine atom on the chloroacetyl group with a sulfonic acid group.[2] This transformation significantly increases the water solubility of the compound compared to the parent herbicide.

Caption: Transformation of Metolachlor to Metolachlor ESA.

Persistence and Mobility

Metolachlor ESA is significantly more mobile and persistent in the environment than its parent compound.[3] Studies have shown that a substantial portion of the annual load of Metolachlor ESA in lakes can be attributed to groundwater recharge, highlighting its leaching potential.[3] Its half-life in aquatic systems can be on the order of 100-200 days, with degradation occurring through photolysis and potentially biodegradation.[3] The high persistence and mobility of Metolachlor ESA contribute to its frequent detection in drinking water sources, prompting regulatory monitoring.[1][4]

Analytical Methodologies

The accurate quantification of Metolachlor ESA sodium salt in environmental matrices is crucial for monitoring and risk assessment. The standard analytical approach involves solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11]

Standard Analytical Workflow

The following diagram outlines a typical workflow for the analysis of Metolachlor ESA in water samples.

Caption: Analytical workflow for Metolachlor ESA in water.

Detailed Experimental Protocol

The following protocol is a representative method for the analysis of Metolachlor ESA in water, based on established procedures.[10][12][13]

1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Objective: To concentrate the analyte and remove matrix interferences.

-

Materials:

-

Procedure:

-

Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

-

Load the 50 mL water sample onto the cartridge at a flow rate of approximately 5 mL/min.

-

Wash the cartridge with 5 mL of deionized water to remove interfering substances.

-

Dry the cartridge under vacuum for 10-15 minutes.

-

Elute the Metolachlor ESA from the cartridge with two 5 mL aliquots of methanol into a collection tube.[12][13]

-

2. Sample Concentration and Reconstitution

-

Objective: To prepare the sample for LC-MS/MS analysis.

-

Procedure:

3. LC-MS/MS Analysis

-

Objective: To separate and quantify Metolachlor ESA.

-

Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Typical Parameters:

-

Chromatographic Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water with a suitable modifier like formic acid or ammonium formate.[12]

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode.[10][11]

-

MS/MS Transition: Monitor the appropriate precursor to product ion transition for Metolachlor ESA.

-

4. Quality Control

-

Method Blank: An analyte-free water sample processed through the entire procedure to check for contamination.

-

Fortified Spikes: Samples spiked with a known concentration of Metolachlor ESA to determine method recovery and accuracy. Average recoveries are typically in the range of 95-105%.[10][11]

-

Calibration Curve: A series of standards of known concentrations to quantify the analyte in the samples.

Toxicological Profile

Metolachlor ESA is generally considered to be less toxic than its parent compound, metolachlor.[2][14] However, a thorough understanding of its toxicological profile is essential for human health risk assessment.

| Endpoint | Value | Species | Source |

| Acute Oral Toxicity | Minimum lethal dose > 5,000 mg/kg | Rat | [2] |

| Acute Dermal Toxicity | Minimum lethal dose > 2,000 mg/kg | Rat | [2] |

| Skin Sensitization | Weak sensitizer | Guinea pig | [2] |

| Subchronic Effects | Liver toxicity at high doses (≥500 mg/kg/day) | Dog | [2] |

The Minnesota Department of Health has established a health-based guidance value of 1,000 parts per billion (ppb) for Metolachlor ESA in drinking water.[1] It is important to note that toxicological databases for Metolachlor ESA are less extensive than for the parent compound, and some regulatory bodies consider the toxicity of the degradates to be equivalent to the parent for risk assessment purposes.[14]

Safety and Handling

Based on available safety data sheets, Metolachlor ESA sodium salt may cause an allergic skin reaction.[7][15] Standard laboratory safety precautions should be followed when handling this compound.

-

Personal Protective Equipment: Wear protective gloves, clothing, and eye protection.[7][15]

-

Handling: Avoid breathing dust and ensure adequate ventilation.[7][15]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[15]

-

Disposal: Dispose of in accordance with local, regional, and national regulations.[15]

Conclusion

Metolachlor ESA sodium salt is a critical analyte for environmental monitoring due to its widespread presence in water resources originating from the use of metolachlor-based herbicides. Its high mobility and persistence necessitate robust and sensitive analytical methods for its detection and quantification. While toxicological data suggest a lower toxicity profile than the parent compound, its frequent detection in drinking water sources warrants continued research and monitoring to ensure public health and environmental safety. This guide provides a foundational understanding for professionals working with this important environmental contaminant.

References

-

Metolachlor ESA and Drinking Water - Minnesota Department of Health. (n.d.). Retrieved from [Link]

-

Human health fact sheet. (n.d.). US EPA. Retrieved from [Link]

-

Metolachlor ESA Toxicological Summary Sheet. (2023, November). Minnesota Department of Health. Retrieved from [Link]

-

Chapter 12 (Metolachlor) of Regulatory Determinations Support Document for Selected Contaminants from the Second Drinking Water. (2008, June 2). EPA. Retrieved from [Link]

-

SAFETY DATA SHEET - Metolachlor ESA sodium salt. (2015, April 7). Chem Service. Retrieved from [Link]

-

Environmental Fate of Metolachlor. (n.d.). ResearchGate. Retrieved from [Link]

-

Input dynamics and fate in surface water of the herbicide metolachlor and of its highly mobile transformation product metolachlor. (2008, August 1). PubMed. Retrieved from [Link]

-

Metolachlor in Drinking Water | Health Effects & Filters. (n.d.). TapWaterData. Retrieved from [Link]

-

Human Health Reference Levels for Metolachlor/S-Metolachlor and Degradates in Groundwater. (2024, May 30). California Department of Pesticide Regulation - CA.gov. Retrieved from [Link]

-

S-metolachlor: moving towards a ban on the main uses to preserve groundwater quality. (n.d.). ANSES. Retrieved from [Link]

-

Treatment Of Metolachlor Metabolites With Jacobi Activated Carbons. (2018, October 29). Retrieved from [Link]

-

S-metolachlor; Pesticide Tolerances for Emergency Exemptions. (2003, January 3). Federal Register. Retrieved from [Link]

-

Modelling the impacts of climate change on agrochemical fate and transport by water on a catchment scale. (2024, August 15). Utrecht University - UU Research Portal. Retrieved from [Link]

-

Environmental fate of fall-applied metolachlor. (n.d.). Retrieved from [Link]

-

Simulated fate and transport of metolachlor in the unsaturated zone, Maryland, USA. (n.d.). Retrieved from [Link]

-

Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS. (n.d.). PubMed. Retrieved from [Link]

-

Analysis of S-Metolachlor, Metolachlor ESA, and Metolachlor OXA in Well Water. (2022, June 30). California Department of Pesticide Regulation. Retrieved from [Link]

-

Analysis of S-Metolachlor, Metolachlor Ethanesulfonic Acid, Metolachlor Oxanilic Acid, Deschloro Metolachlor, and Hydroxy Metola. (2014, December 15). California Department of Pesticide Regulation. Retrieved from [Link]

- Synthesis method of metolachlor. (n.d.). Google Patents.

- Synthesis method of (S)-metolachlor. (n.d.). Google Patents.

Sources

- 1. health.state.mn.us [health.state.mn.us]

- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 3. Input dynamics and fate in surface water of the herbicide metolachlor and of its highly mobile transformation product metolachlor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. S-metolachlor: moving towards a ban on the main uses to preserve groundwater quality | Anses - Agence nationale de sécurité sanitaire de l’alimentation, de l’environnement et du travail [anses.fr]

- 5. Metolachlor ESA sodium salt - 2-[(2-Ethyl-6-methylphenyl)(2-methoxy-1-methylethyl)-amino]2-oxo-ethanesulfonic acid sodium salt [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. hpc-standards.com [hpc-standards.com]

- 8. Metolachlor ESA Sodium Salt | CymitQuimica [cymitquimica.com]

- 9. Metolachlor-ethane sulfonic acid (ESA) sodium [lgcstandards.com]

- 10. Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS. | Sigma-Aldrich [sigmaaldrich.com]

- 12. cdpr.ca.gov [cdpr.ca.gov]

- 13. cdpr.ca.gov [cdpr.ca.gov]

- 14. cdpr.ca.gov [cdpr.ca.gov]

- 15. cdn.chemservice.com [cdn.chemservice.com]

An In-depth Technical Guide to the Degradation Pathways of Metolachlor ESA Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Metolachlor, a widely utilized chloroacetanilide herbicide, undergoes significant transformation in the environment, leading to the formation of persistent and mobile metabolites. Among these, Metolachlor Ethanesulfonic Acid (ESA) is of paramount concern due to its frequent detection in ground and surface water at concentrations often exceeding the parent compound. This technical guide provides a comprehensive overview of the degradation pathways leading to the formation of Metolachlor ESA sodium salt and explores its subsequent environmental fate. We delve into the primary mechanisms of microbial and abiotic degradation, detail established analytical methodologies for its detection, and present a critical perspective on its environmental persistence and the current gaps in understanding its ultimate degradation.

Introduction: The Environmental Significance of Metolachlor and its Metabolites

Metolachlor is a pre-emergent herbicide extensively used for the control of annual grasses and broadleaf weeds in various agricultural crops.[1] Its efficacy has led to widespread global application. However, the environmental fate of metolachlor extends beyond its initial application. In the soil and aquatic environments, it is subject to transformation processes that yield more polar and often more persistent degradation products.[2][3]

The two most significant metabolites of metolachlor are Metolachlor Ethanesulfonic Acid (ESA) and Metolachlor Oxanilic Acid (OA).[1][4] These compounds are formed through the microbial degradation of the parent herbicide in the soil.[2] Due to their increased water solubility and reduced sorption to soil particles compared to metolachlor, ESA and OA are highly mobile and prone to leaching into groundwater and transport into surface water bodies.[2][5] Consequently, Metolachlor ESA is frequently detected in water resources, posing a potential risk to water quality and ecosystems.[6] Understanding the degradation pathways of Metolachlor ESA is therefore crucial for assessing its environmental impact and developing effective remediation strategies.

Formation of Metolachlor ESA: A Predominantly Microbial Process

The primary pathway for the formation of Metolachlor ESA is the microbial degradation of S-metolachlor in the soil.[1] This transformation is a detoxification mechanism for the microorganisms and involves a multi-step enzymatic process.

The Glutathione Conjugation Pathway

The initial and critical step in the formation of Metolachlor ESA is the conjugation of S-metolachlor with glutathione (GSH), a tripeptide ubiquitously present in living organisms.[2] This reaction is catalyzed by the enzyme glutathione S-transferase (GST).

The process can be summarized as follows:

-

Dechlorination: The chlorine atom on the chloroacetyl group of the S-metolachlor molecule is displaced.[4]

-

Glutathione Conjugation: The sulfur atom of the glutathione molecule acts as a nucleophile, attacking the carbon atom where the chlorine was attached, forming a glutathione conjugate of metolachlor.[2]

Subsequent Enzymatic Transformations

Following the initial conjugation, the glutathione conjugate undergoes a series of enzymatic cleavages to yield Metolachlor ESA. While the precise enzymatic cascade can vary among different microbial species, the generally accepted pathway involves the sequential removal of the glutamate and glycine residues from the glutathione moiety, followed by oxidation to form the sulfonic acid.

Degradation Pathways of Metolachlor ESA: A Persistent Challenge

While the formation of Metolachlor ESA is well-established, its subsequent degradation in the environment is a subject of ongoing research and concern. Evidence strongly suggests that Metolachlor ESA is significantly more persistent than its parent compound, S-metolachlor.[2][7] This persistence contributes to its accumulation in water systems.

Microbial Degradation of Metolachlor ESA

The microbial breakdown of Metolachlor ESA appears to be a very slow process. While some studies have suggested that certain microorganisms may be capable of mineralizing the parent metolachlor, the degradation of the highly stable ESA metabolite is less understood.[1][8] The sulfonic acid group imparts high polarity and resistance to enzymatic attack.

Research has indicated that under certain conditions, further transformation of ESA can occur, though at a much slower rate than its formation. The ultimate fate and the complete mineralization of Metolachlor ESA to carbon dioxide, water, and inorganic sulfate by microorganisms in the environment have not been fully elucidated.

Abiotic Degradation of Metolachlor ESA

Abiotic degradation mechanisms, such as hydrolysis and photodegradation, play a role in the environmental fate of many organic compounds. However, their contribution to the degradation of Metolachlor ESA appears to be limited.

-

Hydrolysis: Metolachlor itself is relatively resistant to hydrolysis at environmentally relevant pH values.[2] The ESA metabolite, with its stable sulfonic acid group, is expected to be even more resistant to hydrolytic cleavage.

-

Photodegradation: Studies on the photodegradation of S-metolachlor have shown that it can be broken down by both direct and indirect photolysis, with oxidation mediated by hydroxyl radicals being a predominant pathway in indirect photodegradation.[9] However, specific data on the photodegradation rates and transformation products of Metolachlor ESA are scarce. The high polarity of the ESA molecule may influence its interaction with light and reactive oxygen species in the aqueous phase.

Analytical Methodologies for the Detection of Metolachlor ESA

The accurate detection and quantification of Metolachlor ESA in environmental matrices are essential for monitoring its occurrence and assessing potential risks. The standard analytical technique for this purpose is Liquid Chromatography-Mass Spectrometry (LC-MS), often in tandem (LC-MS/MS).

Sample Preparation: Solid-Phase Extraction (SPE)

Due to the low concentrations of Metolachlor ESA typically found in environmental samples and the complexity of the matrices, a pre-concentration and clean-up step is necessary. Solid-phase extraction (SPE) is the most commonly employed technique.

Table 1: Typical Solid-Phase Extraction Parameters for Metolachlor ESA

| Parameter | Description |

| SPE Sorbent | Reversed-phase sorbents such as C18 or polymeric sorbents are commonly used. |

| Sample Loading | A known volume of the water sample (e.g., 100-500 mL) is passed through the conditioned SPE cartridge. |

| Washing | The cartridge is washed with a weak solvent (e.g., water or a low percentage of organic solvent) to remove interferences. |

| Elution | The analyte is eluted from the cartridge using a stronger organic solvent (e.g., methanol or acetonitrile). |

| Reconstitution | The eluate is evaporated and reconstituted in a smaller volume of a solvent compatible with the LC mobile phase. |

Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the high sensitivity and selectivity required for the analysis of Metolachlor ESA at trace levels.

Table 2: Typical LC-MS/MS Parameters for Metolachlor ESA Analysis

| Parameter | Description |

| LC Column | A reversed-phase C18 column is typically used for separation. |

| Mobile Phase | A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium acetate to improve ionization. |

| Ionization Mode | Electrospray ionization (ESI) in negative ion mode is used to generate the deprotonated molecule [M-H]⁻ of Metolachlor ESA. |

| MS/MS Transitions | Specific precursor-to-product ion transitions are monitored for quantification and confirmation, providing high selectivity. |

Experimental Protocol: Quantification of Metolachlor ESA in Water Samples

I. Materials and Reagents

-

Metolachlor ESA sodium salt analytical standard

-

Methanol, acetonitrile (LC-MS grade)

-

Formic acid, ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Solid-phase extraction (SPE) cartridges (e.g., C18, 500 mg)

-

Glass fiber filters (0.7 µm)

-

LC-MS/MS system

II. Sample Preparation

-

Filter the water sample through a 0.7 µm glass fiber filter to remove suspended solids.

-

Condition the SPE cartridge by passing methanol followed by ultrapure water.

-

Load a 250 mL aliquot of the filtered water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

-

Wash the cartridge with 5 mL of ultrapure water.

-

Dry the cartridge under vacuum for 10 minutes.

-

Elute the Metolachlor ESA from the cartridge with 10 mL of methanol.

-

Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 90:10 water:methanol with 0.1% formic acid).

-

Vortex the sample and transfer it to an autosampler vial for LC-MS/MS analysis.

III. LC-MS/MS Analysis

-

Inject the prepared sample into the LC-MS/MS system.

-

Perform chromatographic separation using a C18 column and a suitable gradient program.

-

Detect the analyte using ESI in negative ion mode, monitoring the appropriate precursor and product ions for Metolachlor ESA.

-

Quantify the concentration of Metolachlor ESA by comparing the peak area to a calibration curve prepared from the analytical standard.

Conclusion and Future Perspectives

The formation of Metolachlor ESA sodium salt from the widespread use of S-metolachlor herbicide represents a significant environmental pathway leading to the contamination of water resources. The microbial degradation of the parent compound is efficient in producing this persistent and mobile metabolite. While analytical methods for its detection are well-established, a critical knowledge gap remains concerning the ultimate fate of Metolachlor ESA in the environment. Its resistance to further microbial and abiotic degradation highlights the need for further research to:

-

Identify the microorganisms and enzymatic pathways capable of degrading Metolachlor ESA, even if at slow rates.

-

Elucidate the transformation products of Metolachlor ESA under various environmental conditions.

-

Determine the potential for complete mineralization of Metolachlor ESA.

-

Develop and evaluate advanced remediation technologies for the removal of Metolachlor ESA from contaminated water.

Addressing these research questions is imperative for a comprehensive understanding of the environmental risks associated with metolachlor use and for the development of sustainable agricultural practices and effective water treatment strategies.

References

-

Aga, D. S., Thurman, E. M., Yockel, M. E., Zimmerman, L. R., & Williams, T. D. (1996). Identification of a new sulfonic acid metabolite of metolachlor in soil. Environmental Science & Technology, 30(2), 592-597. [Link]

-

U.S. Environmental Protection Agency. (2008). Chapter 12 (Metolachlor) of Regulatory Determinations Support Document for Selected Contaminants from the Second Drinking Water. [Link]

-

Minnesota Department of Health. (n.d.). Metolachlor ESA/OXA and Drinking Water. [Link]

-

Field, J. A., & Thurman, E. M. (1996). Formation and transport of the sulfonic acid metabolites of alachlor and metolachlor in soil. Environmental Science & Technology, 30(5), 1413-1418. [Link]

-

European Food Safety Authority. (2023). Peer review of the pesticide risk assessment of the active substance S‐metolachlor excluding the assessment of the endocrine disrupting properties. EFSA Journal, 21(2), e07823. [Link]

-

Huntscha, S., Stravs, M. A., Bühlmann, A., & Fenner, K. (2008). Input Dynamics and Fate in Surface Water of the Herbicide Metolachlor and of its Highly Mobile Transformation Product Metolachlor ESA. Environmental Science & Technology, 42(18), 6875-6881. [Link]

-

Kolpin, D. W., Thurman, E. M., & Goolsby, D. A. (1996). Occurrence of selected pesticides and their metabolites in near-surface aquifers of the midwestern United States. Environmental Science & Technology, 30(1), 335-340. [Link]

-

Nunes, A. V., & Vidal, R. A. (2014). Environmental fate of S-Metolachlor: a review. Planta Daninha, 32(4), 859-871. [Link]

-

Rice, P. J., Anderson, T. A., & Coats, J. R. (2002). Degradation and persistence of metolachlor in soil: effects of concentration, soil moisture, soil depth, and sterilization. Environmental Toxicology and Chemistry, 21(12), 2640-2648. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Metolachlor ESA Human Health Fact Sheet. [Link]

-

Zemolin, C. R., Avila, L. A. D., Cassol, G. V., Massey, J. H., & Camargo, E. R. (2014). Environmental fate of S-Metolachlor: a review. Planta Daninha, 32, 859-871. [Link]

-

ANSES. (2023). S-metolachlor: moving towards a ban on the main uses to preserve groundwater quality. [Link]

-

Kolpin, D. W., Sneck-Fahrer, D. A., Hallberg, G. R., & Libra, R. D. (2000). Finding minimal herbicide concentrations in ground water? Try looking for their degradates. Science of The Total Environment, 248(2-3), 115-122. [Link]

-

de la Cruz, E., et al. (2024). Pesticides and transformation products in surface waters of western Montérégie, Canada: occurrence, spatial distribution and ecotoxicological risks. Environmental Science: Processes & Impacts. [Link]

-

PubChem. (n.d.). Metolachlor ethane sulfonic acid. [Link]

-

ResearchGate. (n.d.). Chemical structure of metolachlor and its ethanesulfonic acid (ESA) and oxanillic acid (OA) metabolites. [Link]

-

Fenner, K., et al. (2021). Direct and indirect photodegradation of atrazine and S-metolachlor in agriculturally impacted surface water and associated C and N isotope fractionation. Environmental Science: Processes & Impacts, 23(11), 1735-1747. [Link]

-

ResearchGate. (n.d.). Biotic and abiotic degradation of S-metolachlor and its commercial product Mercantor Gold® in aqueous media. [Link]

-

ResearchGate. (n.d.). Mineralization of S-metolachlor in soil as affected by moisture content, application history, and association with glyphosate. [Link]

-

ResearchGate. (n.d.). Metolachlor ethanesulfonic acid (ESA) fraction (Eq.[4]) versus time at the focused-recharge site. [Link]

-

ResearchGate. (n.d.). Chemical structure of S-metolachlor, acetochlor and their degradation products: ethane sulfonic (ESA) and oxanilic acids (OXA) metabolites of metolachlor (MESA and MOXA) and acetochlor (AcESA and AcOXA). [Link]

-

U.S. Geological Survey. (n.d.). Analysis of metolachlor ethane sulfonic acid (MESA) chirality in groundwater: A tool for dating groundwater movement in agricultural settings. [Link]

-

ResearchGate. (n.d.). Environmental Fate of Metolachlor. [Link]

Sources

- 1. scielo.br [scielo.br]

- 2. epa.gov [epa.gov]

- 3. health.state.mn.us [health.state.mn.us]

- 4. researchgate.net [researchgate.net]

- 5. Formation and transport of the sulfonic acid metabolites of alachlor and metolachlor in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. S-metolachlor: moving towards a ban on the main uses to preserve groundwater quality | Anses - Agence nationale de sécurité sanitaire de l’alimentation, de l’environnement et du travail [anses.fr]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

- 9. Direct and indirect photodegradation of atrazine and S-metolachlor in agriculturally impacted surface water and associated C and N isotope fractionation - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Toxicological Profile of Metolachlor ESA Sodium Salt

Abstract

Metolachlor ethanesulfonic acid (ESA), a primary degradation product of the widely used chloroacetanilide herbicide metolachlor, is frequently detected in surface and groundwater. This technical guide provides a comprehensive toxicological profile of its sodium salt, Metolachlor ESA sodium salt (CAS No. 947601-85-6). Synthesizing data from regulatory assessments, peer-reviewed literature, and environmental monitoring studies, this document offers an in-depth analysis for researchers, scientists, and drug development professionals. The guide covers the compound's chemical and physical properties, toxicokinetics, and a detailed assessment of its acute, subchronic, and developmental toxicity. Furthermore, it delves into the genotoxic and carcinogenic potential, ecotoxicological effects, and the underlying biochemical mechanisms of toxicity. This guide is structured to provide not only a repository of current knowledge but also to highlight the scientific rationale behind the toxicological evaluations and identify areas for future research.

Introduction and Physicochemical Properties

Metolachlor ESA is formed in the environment through the microbial degradation of its parent compound, metolachlor. This process involves the replacement of the chlorine atom in the chloroacetyl group with a sulfonic acid group, significantly increasing its water solubility and mobility in soil and aquatic systems.[1][2] The sodium salt of Metolachlor ESA is a white, solid compound.[3]

Table 1: Physicochemical Properties of Metolachlor ESA Sodium Salt

| Property | Value | Source |

| CAS Number | 947601-85-6 | [3] |

| Molecular Formula | C₁₅H₂₂NNaO₅S | [3] |

| Molecular Weight | 351.39 g/mol | [3] |

| Appearance | White solid | [3] |

The transformation of metolachlor to its ESA metabolite is a critical aspect of its environmental fate. The increased polarity of Metolachlor ESA compared to the parent compound leads to its lower adsorption to soil particles and consequently, a higher potential for leaching into groundwater.[1] This has led to its frequent detection in water resources, prompting extensive toxicological evaluation to assess the potential risks to human health and the environment.[4]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Understanding the ADME profile of a compound is fundamental to assessing its toxic potential. Studies on Metolachlor ESA sodium salt have consistently demonstrated poor absorption from the gastrointestinal tract and rapid elimination.

Absorption

Oral administration of radiolabeled Metolachlor ESA to rats resulted in very limited absorption. A significant majority of the administered dose, approximately 93.0% in females and 95.6% in males, was excreted in the feces within 24 hours.[5] This suggests that the bioavailability of Metolachlor ESA via the oral route is low.

Distribution and Metabolism

Due to its poor absorption, the distribution of Metolachlor ESA in the body is limited. The replacement of the reactive chlorine atom with a sulfonic acid group not only increases water solubility but also renders the molecule less biologically reactive.[5] This chemical modification is a key factor in its reduced toxic potency compared to the parent metolachlor.[5]

Excretion

The primary route of elimination for orally administered Metolachlor ESA is through the feces, consistent with its poor absorption.[5] The rapid excretion minimizes the potential for systemic accumulation and subsequent toxicity.

The metabolic pathway from the parent compound, metolachlor, to Metolachlor ESA is a crucial detoxification process. This biotransformation significantly alters the compound's physicochemical properties, leading to a distinct toxicokinetic profile characterized by low systemic exposure.

Figure 1: Metabolic transformation of Metolachlor to Metolachlor ESA.

Mammalian Toxicology

The toxicological evaluation of Metolachlor ESA sodium salt has been conducted through a series of acute, subchronic, and developmental studies. A consistent finding across these studies is its significantly lower toxicity compared to its parent compound, S-metolachlor.[5]

Acute Toxicity

Metolachlor ESA sodium salt exhibits a low order of acute toxicity.

Table 2: Acute Toxicity of Metolachlor ESA Sodium Salt

| Test | Species | Route | Value | Source |

| LD₅₀ | Rat | Oral | >5,000 mg/kg | [5] |

| LD₅₀ | Rat | Dermal | >2,000 mg/kg | [5] |

These high LD₅₀ values, representing the highest doses tested, indicate a very low potential for acute toxicity via oral and dermal exposure.[5]

Subchronic Toxicity

Subchronic toxicity studies in both rats and dogs have been conducted to evaluate the effects of repeated exposure to Metolachlor ESA sodium salt.

-

Rat Studies: In a 3-month dietary study, Sprague-Dawley rats were administered Metolachlor ESA at various concentrations. The results showed no observable unequivocal effects on liver function, even at the highest dose tested.[5]

-

Dog Studies: In a 3-month study, dogs administered high doses of Metolachlor ESA exhibited some signs of toxicity, including vomiting in females at the highest dose, and elevated serum eosinophil counts and changes in blood chemistry indicative of liver toxicity (elevated alkaline phosphatase and GGT levels) at the two highest doses.[5]

Table 3: No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) from Subchronic Studies

| Species | Study Duration | NOAEL | LOAEL | Critical Effects | Source |

| Rat | 3-month | ≥1,640 mg/kg/day | >1,640 mg/kg/day | No observed effects | [5] |

| Dog | 3-month | 200 mg/kg/day | 500 mg/kg/day | Vomiting, elevated serum eosinophils, liver enzyme changes | [5] |

The data from these studies were used by regulatory agencies to establish an Acceptable Daily Intake (ADI). An ADI of 0.067 mg/kg/day (67 µg/kg/day) for Metolachlor ESA has been derived from the subchronic dog study.[5]

Developmental and Reproductive Toxicity

A developmental toxicity study in pregnant Wistar rats showed no evidence of treatment-related maternal, fetotoxic, or teratogenic effects at doses up to 1,000 mg/kg/day.[5] The NOAEL for both maternal and fetal effects was determined to be ≥1,000 mg/kg/day.[5]

Genotoxicity and Carcinogenicity

A battery of in vitro and in vivo genotoxicity tests has been conducted on Metolachlor ESA, all of which have yielded negative results. These studies include:

-

Ames test (bacterial reverse mutation assay) in Salmonella typhimurium and Escherichia coli[5]

-

In vitro mammalian cell gene mutation test in Chinese hamster V79 cells[5]

-

In vivo mammalian erythrocyte micronucleus test in mouse bone marrow[5]

-

In vivo unscheduled DNA synthesis (UDS) test in rat hepatocytes[5]

These results strongly indicate that Metolachlor ESA is not genotoxic.

While there have been no specific long-term carcinogenicity bioassays conducted on Metolachlor ESA, the negative findings in the comprehensive battery of genotoxicity tests suggest a low carcinogenic potential.[5] This is further supported by the understanding that the conversion of metolachlor to its ESA metabolite is a detoxification pathway, reducing the biological reactivity of the molecule.[5]

Mechanism of Toxicity

The precise biochemical mechanism of toxicity for Metolachlor ESA sodium salt has not been extensively elucidated, likely due to its low toxic potential. However, insights can be drawn from studies on the parent compound, metolachlor, and the observed effects at high doses of the ESA metabolite.

The primary mode of action of metolachlor as a herbicide is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[6] This disrupts cell division and growth in susceptible plants. While this is the herbicidal mechanism, the toxicological effects in mammals are likely different.

Studies on metolachlor have shown that at high concentrations, it can impair mitochondrial function in rat liver, depressing the respiratory control ratio and membrane potential.[7][8] This suggests an interference with cellular energy metabolism. Additionally, some studies on S-metolachlor have indicated the induction of oxidative stress.[9]

Figure 2: Conceptual overview of the mechanism of toxicity.

Ecotoxicology

The environmental presence of Metolachlor ESA necessitates an evaluation of its potential impact on non-target organisms.

Aquatic Ecotoxicity

Studies on the ecotoxicity of Metolachlor ESA suggest a low level of concern for aquatic organisms. Research on microalgae has shown no toxic effects on the growth of two species at concentrations up to 500 µg/L.[10] Another study reported no toxicity towards Nitzschia nana at a very high concentration of 75 mg/L.[10] This is in contrast to the parent compound, metolachlor, which has demonstrated toxicity to various aquatic organisms.[11][12] The Minnesota Department of Health has concluded that in Minnesota surface waters, neither metolachlor ESA nor another metabolite, metolachlor OXA, have been detected at concentrations that would negatively impact aquatic life.[13]

Soil Ecotoxicity

The impact of chloroacetanilide herbicides on soil microbial communities is an area of active research. Studies on the parent compound, S-metolachlor, have shown that it can cause a decrease in soil biological activity, with a notable reduction in fungal populations.[14] The degradation of metolachlor in soil is primarily a microbial process, and factors such as soil moisture and organic matter content can influence its persistence.[15][16] While specific studies on the direct effects of Metolachlor ESA on soil microorganisms are limited, its formation is a key step in the overall microbial degradation of the parent herbicide.

Experimental Protocols

To ensure the integrity and reproducibility of toxicological data, standardized experimental protocols are employed. Below are outlines for key assays relevant to the toxicological assessment of Metolachlor ESA sodium salt.

Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)

-

Test Animals: Healthy, young adult female rats are used.

-

Housing and Acclimation: Animals are housed individually with controlled temperature, humidity, and a 12-hour light/dark cycle. They are acclimated for at least 5 days before dosing.

-

Dose Administration: The test substance is administered orally by gavage. Dosing is sequential, with the outcome of the previously dosed animal determining the dose for the next.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Data Analysis: The LD₅₀ is calculated using the maximum likelihood method.

Figure 3: Workflow for the Acute Oral Toxicity Up-and-Down Procedure.

Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

-

Bacterial Strains: Use at least five strains of Salmonella typhimurium and Escherichia coli that are sensitive to different types of mutagens.

-

Metabolic Activation: Conduct the assay with and without a metabolic activation system (e.g., S9 fraction from induced rat liver).

-

Exposure: Expose the bacterial strains to a range of concentrations of the test substance.

-

Incubation: Plate the treated bacteria on a minimal medium that lacks the required amino acid for their growth.

-

Scoring: Count the number of revertant colonies (colonies that have regained the ability to grow) after a suitable incubation period.

-

Data Analysis: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

Conclusion

The toxicological profile of Metolachlor ESA sodium salt is characterized by low toxicity across a range of endpoints. Its formation from the parent herbicide, metolachlor, represents a significant detoxification pathway, resulting in a more polar, less biologically reactive molecule that is poorly absorbed and rapidly excreted. Metolachlor ESA is not genotoxic and has a low potential for acute and subchronic toxicity. Developmental toxicity studies have not revealed any adverse effects. While the precise biochemical mechanism of toxicity is not fully understood, the available evidence suggests that it does not share the same level of concern as its parent compound. Ecotoxicological data also indicate a low risk to aquatic organisms. The frequent detection of Metolachlor ESA in water sources underscores the importance of continued monitoring and a thorough understanding of its toxicological profile to ensure the protection of human health and the environment.

References

- EFFECT OF HERBICIDE S-METOLACHLOR ON SOIL MICROORGANISMS. (n.d.). University of Agricultural Sciences and Veterinary Medicine "Ion Ionescu de la Brad" Iasi.

- Results of the ecotoxicological tests of (a) S -metolachlor and (b) acetochlor on the growth of an upstream ( O ) and a downstream ( B ) population (3 clones each). (n.d.).

- S-metolachlor: moving towards a ban on the main uses to preserve groundw

- Impact of Soil Aeration on the Environmental Fate of Pre-Emergent Herbicide Metolachlor. (n.d.). MDPI.

- Peer review of the pesticide risk assessment of the active substance s-metolachlor. (n.d.). Semantic Scholar.

- human health fact sheet - US EPA. (n.d.). US EPA.

- Formation and transport of the sulfonic acid metabolites of alachlor and metolachlor in soil. (n.d.). USGS.

-

1 May 29, 2024 Sent via regular email to Pest Management Regulatory Agency Publications Secti - Ecojustice. (2024, May 29). Ecojustice.

- Metolachlor ESA Toxicological Summary Sheet Minnesota Department of Health November 2023. (2023, November). Minnesota Department of Health.

- Metolachlor ESA Sodium Salt. (n.d.). CymitQuimica.

- The Impact of Metolachlor Applications and Phytoremediation Processes on Soil Microorganisms: Insights from Functional Metagenomics Analysis. (2024, July 23). MDPI.

- Toxicity assessment of the herbicide metolachlor comparative effects on bacterial and mitochondrial model systems. (n.d.). PubMed.

- Environmental fate of S-Metolachlor: a review. (2014, September 15). SciELO.

- Toxicity assessment of the herbicide metolachlor comparative effects on bacterial and mitochondrial model systems. (n.d.). CORE.

- Metolachlor - Prairie Rivers Network. (n.d.). Prairie Rivers Network.

- Quantification of toxic effects of the herbicide metolachlor on marine microalgae Ditylum brightwellii (Bacillariophyceae), Prorocentrum minimum (Dinophyceae), and Tetraselmis suecica (Chlorophyceae). (n.d.). PubMed.

- A comparative study of rac- and S-metolachlor toxicity to Daphnia magna. (n.d.). PubMed.

- Mechanism of metolachlor action due to alterations in cell cycle progression. (2013, August 18). PubMed.

- Individual and joint toxicity of the herbicide S-metolachlor and a metabolite, deethylatrazine on aquatic crustaceans: Difference between ecological groups | Request PDF. (n.d.).

- Metolachlor ESA OXA and Drinking Water. (n.d.). Minnesota Department of Health.

Sources

- 1. Peer review of the pesticide risk assessment of the active substance S‐metolachlor excluding the assessment of the endocrine disrupting properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Metolachlor ESA Sodium Salt | CymitQuimica [cymitquimica.com]

- 4. S-metolachlor: moving towards a ban on the main uses to preserve groundwater quality | Anses - Agence nationale de sécurité sanitaire de l’alimentation, de l’environnement et du travail [anses.fr]

- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 6. Mechanism of metolachlor action due to alterations in cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Toxicity assessment of the herbicide metolachlor comparative effects on bacterial and mitochondrial model systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. ecojustice.ca [ecojustice.ca]

- 10. researchgate.net [researchgate.net]

- 11. Quantification of toxic effects of the herbicide metolachlor on marine microalgae Ditylum brightwellii (Bacillariophyceae), Prorocentrum minimum (Dinophyceae), and Tetraselmis suecica (Chlorophyceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A comparative study of rac- and S-metolachlor toxicity to Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. health.state.mn.us [health.state.mn.us]

- 14. uaiasi.ro [uaiasi.ro]

- 15. Impact of Soil Aeration on the Environmental Fate of Pre-Emergent Herbicide Metolachlor [mdpi.com]

- 16. scielo.br [scielo.br]

Metolachlor ESA sodium salt mechanism of action

An In-depth Technical Guide to the Mechanism of Action of Metolachlor and its Ethanesulfonic Acid (ESA) Metabolite

Abstract

Metolachlor is a widely utilized pre-emergent herbicide from the chloroacetamide chemical family, valued for its efficacy in controlling annual grasses and small-seeded broadleaf weeds. Its biological activity stems from the S-isomer (S-metolachlor), which acts as a potent inhibitor of very-long-chain fatty acid (VLCFA) synthesis in susceptible plant seedlings. In the environment and within organisms, metolachlor undergoes metabolic degradation, primarily forming two major metabolites: metolachlor ethanesulfonic acid (ESA) and metolachlor oxanilic acid (OA). This guide provides a comprehensive technical overview of the core mechanism of action of the parent compound, S-metolachlor, elucidates the metabolic pathways leading to the formation of the Metolachlor ESA sodium salt, and details the toxicological profile and analytical methodologies for this key metabolite. The focus is to provide researchers, scientists, and drug development professionals with a detailed understanding of the biochemical interactions, from herbicidal action to environmental fate.

Introduction: From Parent Compound to Primary Metabolite

Metolachlor is a selective, systemic herbicide applied pre-emergence to manage weed competition in a variety of crops, including corn, soybeans, and cotton.[1][2] It belongs to the Group 15 (HRAC Group K3) herbicides, which are characterized as seedling growth inhibitors.[1][2] The commercial product is often enriched with the more herbicidally active S-isomer, known as S-metolachlor.[2][3]

Upon entering the environment, S-metolachlor is subject to microbial degradation and metabolic processes in plants, leading to the formation of more polar and mobile transformation products.[4][5] The most significant of these are metolachlor ethanesulfonic acid (ESA) and metolachlor oxanilic acid (OA).[5][6] The ESA metabolite, often found as its sodium salt in aqueous environments, is a result of dechlorination and conjugation, a pathway that fundamentally alters its biological activity.[4] While the herbicidal action is attributed to the parent compound, the ESA metabolite is of critical importance for environmental monitoring and toxicological risk assessment due to its persistence and mobility in soil and water systems.[4][7][8] This guide will first detail the primary mechanism of S-metolachlor and then explore the formation and significance of its ESA metabolite.

Part 1: The Herbicidal Mechanism of Action of S-Metolachlor

The efficacy of S-metolachlor as a herbicide is rooted in its ability to disrupt a fundamental biochemical process in germinating weeds: the synthesis of very-long-chain fatty acids (VLCFAs).

Primary Molecular Target: Inhibition of VLCFA Elongase

VLCFAs (fatty acids with more than 18 carbons) are essential components for plant development, required for the formation of cell membranes, cuticular waxes, and signaling molecules.[9] Their synthesis occurs in the endoplasmic reticulum via a multi-enzyme complex known as the VLCFA elongase system.

S-metolachlor specifically targets and inhibits a key enzyme within this complex: the 3-ketoacyl-CoA synthase , also referred to as the condensing enzyme.[10][11] This enzyme catalyzes the initial, rate-limiting step of the fatty acid elongation cycle, which is the condensation of a long-chain acyl-CoA with malonyl-CoA.[10] S-metolachlor acts as a competitive inhibitor with respect to the acyl-CoA substrate.[10] By binding to the active site of the synthase, it prevents the addition of two-carbon units to the growing fatty acid chain, thereby halting the production of VLCFAs (C20 and longer).[9][10]

Figure 2: Metabolic pathway from S-Metolachlor to Metolachlor ESA.

Part 3: Biological Profile of Metolachlor ESA

The structural changes that convert S-metolachlor to Metolachlor ESA result in a profoundly different toxicological and biological profile.

Reduced Biological Activity

The replacement of the chlorine atom with a sulfonic acid group is associated with a significant reduction in toxic potency. [12]Metolachlor ESA is considered less toxic than its parent compound and does not exhibit the same herbicidal mechanism of action. [13]Its primary relevance is not as a bioactive agent but as a persistent and mobile environmental marker of metolachlor use. [7]

Toxicological Data Summary

Toxicological studies on Metolachlor ESA have been conducted to establish safe exposure levels, particularly in drinking water. In animal studies, the primary effects observed at high doses are related to liver function. [13][14]

| Parameter | Species | Value | Effects Observed / Notes | Source |

|---|---|---|---|---|

| Acute Oral LD₅₀ | Rat | >5,000 mg/kg | Minimum lethal dose not reached at highest tested dose. | [12] |

| Acute Dermal LD₅₀ | Rat | >2,000 mg/kg | Highest dose tested. | [12] |

| Subchronic NOEL | Dog | 200 mg/kg/day | No-Observed-Effect Level. | [12] |

| Subchronic LOEL | Dog | 500 mg/kg/day | Lowest-Observed-Effect Level; changes in blood chemistry indicative of liver toxicity (elevated enzymes). | [12] |

| Carcinogenicity | - | Insufficient Data | Short-term tests for oncogenicity were inactive. | [12] |

| Developmental Toxicity | Rat | No Effects | No teratogenic or fetotoxic effects observed at the highest tested dose (1,000 mg/kg/day). | [12]|

NOEL: No-Observed-Effect Level; LOEL: Lowest-Observed-Effect Level.

Part 4: Analytical Methodology for Metolachlor ESA

Due to its prevalence in ground and surface water, robust analytical methods are required for the detection and quantification of Metolachlor ESA. The standard approach combines solid-phase extraction (SPE) for sample concentration and cleanup with the high sensitivity and specificity of liquid chromatography-tandem mass spectrometry (LC/MS/MS). [15][16]

Standard Experimental Protocol: Analysis of Metolachlor ESA in Water

This protocol is a synthesized representation of validated methods for the quantification of Metolachlor ESA in water samples. [15][17][18] Objective: To concentrate, isolate, and quantify Metolachlor ESA from a water sample.

Methodology:

-

Sample Preparation:

-

Collect a 50 mL aliquot of the water sample (groundwater, surface water, etc.).

-

If samples are preserved, allow them to reach ambient temperature before processing.

-

For quality control, prepare a matrix blank (control water) and a spiked matrix sample (control water fortified with a known concentration of Metolachlor ESA standard).

-

-

Solid-Phase Extraction (SPE) - Analyte Concentration:

-

Set up an SPE vacuum manifold.

-

Condition an Oasis HLB or C-18 SPE cartridge (e.g., 0.2 g) by passing methanol followed by reagent water through it, ensuring the cartridge does not go dry.

-

Load the 50 mL water sample onto the conditioned cartridge at a controlled flow rate (e.g., 5-10 mL/min).

-

After loading, wash the cartridge with reagent water to remove interfering polar components.

-

Dry the cartridge thoroughly by applying a vacuum (e.g., ~15 in. Hg) for at least 5 minutes to remove excess water.

-

-

Elution - Analyte Recovery:

-

Place a 15 mL conical collection tube under the cartridge.

-

Elute the analytes from the cartridge by passing 10 mL of methanol through it.

-

-

Solvent Evaporation and Reconstitution:

-

Evaporate the methanol eluate to approximately 0.4 mL using a gentle stream of nitrogen in a water bath set to ~40-45 °C.

-

Reconstitute the concentrated extract to a final volume of 1.0 mL. A common final solvent composition is 1:1 methanol:water or 10:90 acetonitrile:water to ensure compatibility with the LC mobile phase. [15][17] * Transfer the final extract to an autosampler vial for analysis.

-

-

LC/MS/MS Analysis:

-

Instrumentation: Use a liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole) equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Analyze Metolachlor ESA in negative ion mode (ESI-), as the sulfonic acid group is readily deprotonated. [15][16] * Detection: Use Multiple Reaction Monitoring (MRM) mode, monitoring the specific precursor-to-product ion transition for Metolachlor ESA for highly selective and sensitive quantification.

-

Quantification: Generate a calibration curve using a minimum of three to five concentrations of an analytical standard. The sample concentration is determined by comparing its peak area to the calibration curve.

-

Figure 3: Standard workflow for the analysis of Metolachlor ESA in water.

Conclusion

The mechanism of action of Metolachlor ESA sodium salt is intrinsically linked to its parent compound, S-metolachlor. The herbicidal activity arises from S-metolachlor's potent and specific inhibition of the VLCFA elongase complex, a critical pathway for seedling development in susceptible weeds. The subsequent metabolic degradation of S-metolachlor leads to the formation of the Metolachlor ESA metabolite, a compound with significantly reduced toxicity but high environmental persistence and mobility. For researchers and scientists, understanding this complete picture is crucial. While S-metolachlor is the target for herbicidal efficacy studies, Metolachlor ESA is the key analyte for environmental monitoring, water quality assessment, and human health risk analysis. The distinct roles of the parent and its metabolite underscore the importance of a comprehensive approach to evaluating the lifecycle and impact of agricultural chemicals.

References

-

Everything Farmers Need to Know About Metolachlor - FBN. (2025). FBN. [Link]

-

LeBaron, H. M., McFarland, J. E., & Burnside, O. C. (2017). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Technology, Cambridge University Press. [Link]

-

S-Metolachlor Mode of Action: How It Works for Weed Control & OEM Supply. (2025). AgroPages. [Link]

-

S-metolachlor - Revista Cultivar. (2025). Revista Cultivar. [Link]

-

Jablonkai, I. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science, 59(5), 545-550. [Link]

-

New York State Department of Health. (n.d.). Human Health Fact Sheet: Metolachlor ESA. US EPA. [Link]

-

Lee, E. A., Kish, J. L., Zimmerman, L. R., & Thurman, E. M. (2002). Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS. Analytical Chemistry, 74(15), 3754-3759. [Link]

-

Metolachlor Herbicide. (n.d.). Minnesota Department of Agriculture. [Link]

-

California Department of Pesticide Regulation. (2014). Analysis of S-Metolachlor, Metolachlor Ethanesulfonic Acid, Metolachlor Oxanilic Acid, Deschloro Metolachlor, and Hydroxy Metolachlor in Groundwater. [Link]

-

Herbicide Mode of Action Groups 101. (2025). FBN. [Link]

-

Jhala, A., Singh, M., Shergill, L. S., & Norsworthy, J. K. (2023). Very long chain fatty acid–inhibiting herbicides: Current uses, site of action, herbicide-resistant weeds, and future. Weed Technology, 37(6), 757-771. [Link]

-

U.S. Environmental Protection Agency. (n.d.). S-Metolachlor Human Health Risk Assessment. Regulations.gov. [Link]

-

Böger, P. (2003). Mode of Action for Chloroacetamides and Functionally Related Compounds. ResearchGate. [Link]

-

Minnesota Department of Health. (2023). Metolachlor ESA Toxicological Summary Sheet. [Link]

-

Weed Technology. (2017). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Cambridge Core. [Link]

-

Minnesota Department of Health. (n.d.). Metolachlor ESA/OXA and Drinking Water. [Link]

-

California Department of Pesticide Regulation. (2024). Human Health Reference Levels for Metolachlor/S-Metolachlor and Degradates in Groundwater. [Link]

-

ResearchGate. (n.d.). Analytical Method for the Determination of Metolachlor, Acetochlor, Alachlor, Dimethenamid, and Their Corresponding Ethanesulfonic and Oxanillic Acid Degradates in Water Using SPE and LC/ESI-MS/MS. [Link]

-

California Department of Pesticide Regulation. (2022). Analysis of S-Metolachlor, Metolachlor ESA, and Metolachlor OXA in Well Water. [Link]

-

ResearchGate. (n.d.). Environmental Fate of Metolachlor. [Link]

-

California Department of Pesticide Regulation. (2015). Analysis of S-Metolachlor, Metolachlor ESA, and Metolachlor OXA in Well Water. [Link]

-

ResearchGate. (n.d.). Input Dynamics and Fate in Surface Water of the Herbicide Metolachlor and of its Highly Mobile Transformation Product Metolachlor ESA. [Link]

-

Aga, D. S., & Thurman, E. M. (2001). Formation and transport of the sulfonic acid metabolites of alachlor and metolachlor in soil. Environmental Science & Technology, 35(12), 2455-2460. [Link]

-

Farlin, J., et al. (2013). Breakthrough dynamics of s-metolachlor metabolites in drinking water wells: Transport pathways and time to trend reversal. Journal of Contaminant Hydrology, 151, 148-160. [Link]

-

ResearchGate. (n.d.). The effects of S-metolachlor on some fatty acids and fatty acids gene expressions in safflower (Carthamus tinctorius L.). [Link]

-

ResearchGate. (n.d.). Very long chain fatty acid-inhibiting herbicides: Current uses, site of action, herbicide-resistant weeds, and future. [Link]

-

ResearchGate. (n.d.). Environmental fate of S-Metolachlor: a review. [Link]

-

Zemolin, C. R., et al. (2014). Environmental fate of S-Metolachlor: a review. Planta Daninha, 32(3), 655-664. [Link]

-

ResearchGate. (n.d.). Effects of atrazine and S-metolachlor on stream periphyton taxonomic and fatty acid composition. [Link]

-

ResearchGate. (n.d.). Breakthrough dynamics of s-metolachlor metabolites in drinking water wells: Transport pathways and time to trend reversal. [Link]

-

U.S. Geological Survey. (n.d.). Metolachlor and its metabolites in tile drain and stream runoff in the canajoharie creek watershed. [Link]

-

Nardemir, G., & Babaoğlu, M. (2024). The effects of S-metolachlor on some fatty acids and fatty acids gene expressions in safflower (Carthamus tinctorius L.). Turkish Journal of Agriculture and Forestry, 48(2), 304-313. [Link]

-

Shergill, L. S., et al. (2020). Metabolic Pathways for S-Metolachlor Detoxification Differ Between Tolerant Corn and Multiple-Resistant Waterhemp. Frontiers in Plant Science, 11, 986. [Link]

Sources

- 1. fbn.com [fbn.com]

- 2. S-Metolachlor Mode of Action: How It Works for Weed Control & OEM Supply [allpesticides.com]

- 3. Metolachlor Herbicide | Minnesota Department of Agriculture [mda.state.mn.us]

- 4. Formation and transport of the sulfonic acid metabolites of alachlor and metolachlor in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. S-metolachlor - Revista Cultivar [revistacultivar.com]

- 10. Very long chain fatty acid–inhibiting herbicides: Current uses, site of action, herbicide-resistant weeds, and future | Weed Technology | Cambridge Core [cambridge.org]

- 11. researchgate.net [researchgate.net]

- 12. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 13. health.state.mn.us [health.state.mn.us]

- 14. cdpr.ca.gov [cdpr.ca.gov]

- 15. Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. cdpr.ca.gov [cdpr.ca.gov]

- 18. cdpr.ca.gov [cdpr.ca.gov]

An In-depth Technical Guide to Metolachlor ESA Sodium Salt: Properties, Analysis, and Environmental Behavior

Metolachlor ESA sodium salt, a significant metabolite of the widely used chloroacetanilide herbicide metolachlor, has garnered considerable attention within the scientific community. Its prevalence in environmental monitoring, particularly in ground and surface water, necessitates a thorough understanding of its physical and chemical characteristics. This guide provides a comprehensive overview for researchers, environmental scientists, and analytical chemists, detailing its core properties, environmental fate, analytical methodologies, and toxicological profile.

Section 1: Chemical Identity and Core Properties

Metolachlor ESA sodium salt is formed in the environment through the microbial degradation of its parent compound, metolachlor.[1][2] This transformation involves the replacement of a chlorine atom with an ethanesulfonic acid (ESA) group, significantly altering the molecule's properties.[3]

Key Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| Chemical Name | sodium;2-[2-ethyl-N-(1-methoxypropan-2-yl)-6-methylanilino]-2-oxoethanesulfonate | [4][5] |

| Synonyms | CGA 354743, Metolachlor ethane sulfonic acid (ESA) sodium salt | [6] |

| CAS Number | 947601-85-6 | [4][5][6][7][8][9][10][11][12] |

| Molecular Formula | C₁₅H₂₂NNaO₅S | [7][8][10][11] |

| Molecular Weight | 351.39 g/mol | [4][6][8][10][11][12] |

| Appearance | White to Off-White Solid | [6][13][14] |

| Melting Point | 172 - 174°C | [14] |

| Solubility | Slightly soluble in Water and Methanol; Soluble in DMSO | [14] |

| Stability | Hygroscopic | [14] |

| Storage | Store at -20°C, under inert atmosphere | [14][15] |

Section 2: Environmental Fate and Transport

The transformation of metolachlor into its ESA metabolite is a critical factor in its environmental behavior. The addition of the sulfonic acid group makes Metolachlor ESA a more polar and hydrophilic compound compared to its parent herbicide.[13]

Enhanced Mobility and Persistence